TRIS-glycine-native running buffer (10X), pH 8.5

Overview

Description

TRIS-glycine-native running buffer (10X), pH 8.5 is a product used in life science research, particularly in protein electrophoresis . It’s a space-saving stock solution that is ideal for quickly preparing standard Tris-glycine (pH 8.5) transfer buffer used for Western blotting .

Chemical Reactions Analysis

In the context of its use in electrophoresis, the TRIS-glycine buffer system doesn’t undergo significant chemical reactions. It primarily functions to maintain a stable pH environment during the electrophoresis process .Physical And Chemical Properties Analysis

The buffer is a liquid solution with a pH of 8.5 when diluted to 1X with water . The concentration of the 10X buffer solution typically yields 0.025M Tris, 0.192M glycine, pH 8.5 when diluted 10-fold in water .Scientific Research Applications

Tris-glycine-native running buffer (TRIS-glycine-native running buffer (10X), pH 8.5), pH 8.5 is used in a variety of scientific research applications. It is commonly used in electrophoresis, which is a technique used to separate molecules based on their size and charge. It is also used in Western blotting, which is a technique used to detect and analyze proteins. Additionally, it is used in immunoprecipitation, which is a technique used to isolate and analyze specific proteins.

Mechanism of Action

Target of Action

The primary targets of the TRIS-glycine native sample buffer and the TRIS-glycine-native running buffer are proteins . These buffers are used in the preparation of protein samples for native gel electrophoresis .

Mode of Action

The buffers interact with proteins to maintain their native conformation during electrophoresis. The TRIS (tris(hydroxymethyl)aminomethane) in the buffer acts as the primary buffering agent, maintaining a consistent pH during electrophoresis. This allows proteins to be separated based on their size and charge without being denatured.

Biochemical Pathways

The buffers are involved in the process of protein gel electrophoresis , a method used to separate proteins based on their size and charge. The buffers provide ions that transfer the applied current, facilitating different molecular sizes to travel at various rates for analyses .

Result of Action

The result of the action of these buffers is the successful separation of proteins in their native state during gel electrophoresis. This allows for the analysis of protein size and charge, which can be crucial in many research and diagnostic applications .

Action Environment

The action of these buffers can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the pH of the buffer can affect the charge of the proteins and thus their migration during electrophoresis. Additionally, the concentration of the buffer (4X for the sample buffer and 10X for the running buffer) can also impact the resolution of the proteins on the gel .

Advantages and Limitations for Lab Experiments

Tris-glycine-native running buffer (TRIS-glycine-native running buffer (10X), pH 8.5), pH 8.5 has several advantages and limitations for laboratory experiments. One advantage is that it is non-toxic and can be used in a wide range of experiments. Additionally, it is easy to prepare and can be stored for long periods of time. One limitation is that the buffer can be affected by changes in temperature, which can affect the results of experiments.

Future Directions

There are several potential future directions for the use of Tris-glycine-native running buffer (TRIS-glycine-native running buffer (10X), pH 8.5), pH 8.5. One potential direction is the development of new buffers with improved properties, such as higher buffering capacity or lower toxicity. Additionally, new methods could be developed to improve the stability of the buffer. Finally, the buffer could be used in combination with other reagents to improve the efficiency of biochemical and physiological experiments.

properties

IUPAC Name |

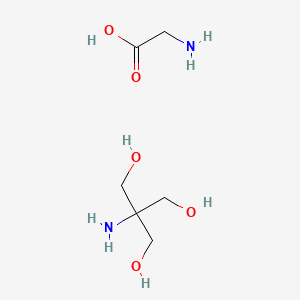

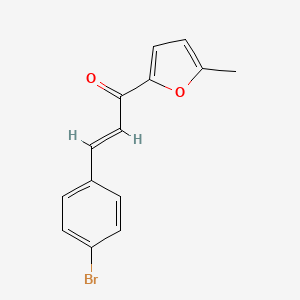

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C2H5NO2/c5-4(1-6,2-7)3-8;3-1-2(4)5/h6-8H,1-3,5H2;1,3H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAVXPMQTGXXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)

![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)